4-Fluoropyrimidine-5-methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
(4-fluoropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C5H5FN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2 |
InChI Key |
FAMJTWZTMJXPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)F)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoropyrimidine 5 Methanol and Its Analogues
De Novo Synthesis Approaches to the Pyrimidine (B1678525) Ring System
The construction of the pyrimidine ring from acyclic precursors, known as de novo synthesis, offers a versatile approach to introduce desired substituents at specific positions. For 4-fluoropyrimidine-5-methanol, this involves the careful selection of fluorinated building blocks and reaction conditions to achieve the target architecture.
Cyclocondensation Reactions Utilizing Fluoro-Substituted Precursors
A primary strategy for the synthesis of fluorinated pyrimidines is the cyclocondensation of a three-carbon fluorinated precursor with an amidine or a related N-C-N synthon. This approach allows for the direct incorporation of the fluorine atom into the pyrimidine ring during its formation.
A mild and efficient method for the synthesis of 4-amino-5-fluoropyrimidines involves the cyclocondensation of amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This β-fluoroenolate salt serves as a fluorinated three-carbon building block. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the amidine component, leading to excellent yields of the corresponding 4-aminopyrimidines. nih.gov
The synthesis of the key potassium (Z)-2-cyano-2-fluoroethenolate precursor is achieved in a three-step sequence starting from chloroacetamide. A combined Finkelstein halogen exchange and dehydration reaction yields fluoroacetonitrile, which then undergoes a Claisen condensation with ethyl formate to provide the desired β-fluoroenolate salt. nih.gov
Table 1: Synthesis of 2-Substituted 4-Amino-5-fluoropyrimidines via Cyclocondensation with Potassium (Z)-2-cyano-2-fluoroethenolate nih.gov
| Entry | Amidine R-Group | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 4-Amino-5-fluoro-2-phenylpyrimidine | 95 |
| 2 | 4-Methoxyphenyl | 4-Amino-5-fluoro-2-(4-methoxyphenyl)pyrimidine | 98 |
| 3 | 4-Chlorophenyl | 4-Amino-2-(4-chlorophenyl)-5-fluoropyrimidine | 93 |
| 4 | 4-Bromophenyl | 4-Amino-2-(4-bromophenyl)-5-fluoropyrimidine | 97 |
Activated fluoroacetates, such as ethyl fluoroacetate and its derivatives, represent another class of valuable precursors for the synthesis of fluorinated pyrimidines. These compounds can be employed in condensation reactions with amidines to construct the pyrimidine core. While direct synthesis of this compound using this method is not extensively documented, the principle is demonstrated in the synthesis of related fluorinated heterocycles. For instance, fluorinated β-keto esters are versatile precursors for a variety of fluorinated compounds. mdpi.com The reaction of these synthons with N-C-N building blocks provides a pathway to fluorinated pyrimidine derivatives.
Three-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules in a single step. mdpi.comjocpr.comjocpr.com In the context of fluorinated pyrimidines, MCRs offer an efficient route to diverse derivatives by combining a fluoro-substituted building block, an aldehyde, and an amidine or urea derivative. While a direct three-component synthesis of this compound is not prominently reported, the strategy holds significant potential. For example, a multicomponent Doebner reaction has been utilized in the synthesis of the antiproliferative agent Brequinar, which features a fluoroquinoline core, highlighting the utility of MCRs in constructing complex fluorine-containing heterocycles. mdpi.com
Strategies for Introducing the Fluorine Atom and Hydroxymethyl Group
The direct introduction of a fluorine atom onto a pre-existing heterocyclic ring, known as late-stage fluorination, is a highly sought-after transformation in medicinal chemistry. Several modern fluorination methods could conceptually be applied to the synthesis of this compound from a pyrimidine-5-methanol precursor.
Electrophilic Fluorination: Reagents such as Selectfluor® (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) are powerful electrophilic fluorinating agents capable of fluorinating electron-rich aromatic and heteroaromatic systems. wikipedia.org The direct fluorination of a pyrimidine-5-methanol derivative at the C4 position would be a challenging but potentially viable route. Another approach involves the fluorination of aryl boronic acids using acetyl hypofluorite, which can be generated directly from diluted fluorine. organic-chemistry.org A pyrimidine-4-boronic acid ester derivative could be a suitable substrate for such a transformation.
Nucleophilic Fluorination: Nucleophilic fluorination typically requires an activated substrate, such as a halopyrimidine or a hydroxypyrimidine derivative. For instance, a 4-chloropyrimidine-5-methanol could potentially undergo nucleophilic substitution with a fluoride source, such as potassium fluoride, to introduce the fluorine atom. The efficiency of such reactions can be enhanced by the use of hydrogen bonding catalysts. nih.govmdpi.comresearchgate.netnih.govox.ac.uk
C-H Fluorination: Recent advances in catalysis have enabled the direct fluorination of C-H bonds. This approach avoids the need for pre-functionalization of the substrate. While challenging, the development of site-selective C-H fluorination methods for pyrimidines could provide a direct route to 4-fluoropyrimidine (B1342711) derivatives.
Selective Hydroxymethylation Protocols at the C5 Position (Conceptual)
The direct and selective introduction of a hydroxymethyl group at the C5 position of a pre-formed 4-fluoropyrimidine ring is a challenging yet desirable transformation. Conceptually, several strategies can be envisioned, drawing from established methodologies in heterocyclic chemistry.
One potential route involves the lithiation of the C5 position followed by quenching with a suitable electrophile. The C5-proton of a pyrimidine ring can be acidic enough for deprotonation by a strong base, or a halogen at this position could be used for a halogen-metal exchange.
Direct C-H Functionalization: This approach would involve the deprotonation of the C5-H bond of a 4-fluoropyrimidine precursor using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting C5-lithiated species is a potent nucleophile that could subsequently react with an electrophilic source of a hydroxymethyl group, such as formaldehyde (HCHO). The challenge lies in achieving regioselectivity, as other positions on the pyrimidine ring might also be susceptible to deprotonation.
Halogen-Metal Exchange: A more controlled method would start with a 5-halo-4-fluoropyrimidine (e.g., 5-bromo-4-fluoropyrimidine). Treatment with an organolithium reagent like n-butyllithium at low temperatures would facilitate a halogen-metal exchange, selectively generating the C5-lithiated intermediate. This intermediate can then be trapped with formaldehyde to yield the desired this compound after an aqueous workup.
Another conceptual approach is the radical hydroxymethylation. This could involve the reaction of a 4-fluoropyrimidine precursor with a source of hydroxymethyl radicals, generated, for example, from methanol (B129727) under oxidative conditions. The regioselectivity of such a reaction would be a critical factor to control.
Functional Group Interconversions and Post-Synthetic Modifications
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. ub.edufiveable.meimperial.ac.uk This is particularly relevant for the synthesis of this compound from more accessible pyrimidine precursors.
Conversion of Pyrimidine Precursors to this compound (Conceptual)
The synthesis of this compound can be conceptually designed starting from various functionalized 4-fluoropyrimidine precursors. The key is the strategic conversion of a C5-substituent into a hydroxymethyl group.
Reduction of a C5-Ester or Aldehyde: A common and reliable method involves the reduction of a carbonyl group at the C5 position. A precursor such as 4-fluoro-5-pyrimidinecarboxylic acid ethyl ester could be synthesized and subsequently reduced to the corresponding alcohol. This reduction can be achieved with high efficiency using reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Similarly, a 4-fluoropyrimidine-5-carbaldehyde precursor could be reduced using milder reducing agents like sodium borohydride (NaBH₄).
From a C5-Nitrile: A 5-cyano-4-fluoropyrimidine precursor could undergo hydrolysis to the corresponding carboxylic acid, followed by reduction as described above. Alternatively, more direct routes from the nitrile could be explored.
Nucleophilic Substitution on a C5-Halomethyl derivative: One could envision a precursor like 5-(bromomethyl)-4-fluoropyrimidine. A simple nucleophilic substitution reaction (Sₙ2) with a hydroxide source, such as sodium hydroxide, would yield the target alcohol.
| Precursor | Key Transformation | Reagents |
| 4-Fluoro-5-ethoxycarbonylpyrimidine | Ester Reduction | LiAlH₄ or NaBH₄/LiCl |
| 4-Fluoropyrimidine-5-carbaldehyde | Aldehyde Reduction | NaBH₄ |
| 5-Bromo-4-fluoropyrimidine | Halogen-Metal Exchange, then formylation | n-BuLi, then HCHO |
| 5-(Bromomethyl)-4-fluoropyrimidine | Nucleophilic Substitution | NaOH or H₂O |
Regioselective Functionalization of Pyrimidine Scaffolds
The ability to introduce substituents at specific positions of the pyrimidine ring is critical for synthesizing complex molecules like this compound and its analogues. digitellinc.com The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, dictates its reactivity. The C2, C4, and C6 positions are electron-deficient and thus susceptible to nucleophilic attack, while the C5 position is more akin to an aromatic C-H bond and is more prone to electrophilic or radical substitution, or deprotonation followed by reaction with an electrophile.
Strategies for regioselective functionalization often rely on the careful choice of precursors and reaction conditions. digitellinc.com For instance, using a precursor like 2,4-dichloro-5-fluoropyrimidine allows for sequential, regioselective nucleophilic substitution. researchgate.net The differential reactivity of the two chlorine atoms—governed by electronic and steric factors—can be exploited to introduce different nucleophiles at the C2 and C4 positions selectively. This control is essential when building up molecular complexity around the pyrimidine core. digitellinc.com
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce high yields. rasayanjournal.co.innih.govmdpi.com In pyrimidine synthesis, microwave irradiation and ultrasound assistance have emerged as powerful tools to achieve these goals. rasayanjournal.co.in
Microwave-Assisted Synthetic Routes for Fluoropyrimidines
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. eurekaselect.comrsc.orgnih.gov The synthesis of various pyrimidine derivatives has been shown to benefit significantly from microwave irradiation. nanobioletters.comsemanticscholar.org For example, multicomponent reactions, such as the Hantzsch condensation to form dihydropyridine nucleosides, have been successfully carried out under solvent-free microwave conditions, yielding products in very high yields (86–96%) in a short time. rsc.orgnih.gov This approach minimizes the use of volatile organic solvents, aligning with green chemistry principles. mdpi.com
| Reaction Type | Conditions | Time | Yield (Microwave) | Yield (Conventional) | Reference |
| Hantzsch Condensation | Ba(NO₃)₂, solvent-free | 30 min | 58% | 42% (at 50°C) | nih.gov |
| Aminopyrimidine Synthesis | Aldol (B89426) Condensation | Not specified | 33-56% | Not specified | nanobioletters.com |
| Sonogashira Reaction | C5-arylalkynyl pyranosides | Not specified | Not specified | Not specified | eurekaselect.com |
Ultrasound-Assisted Protocols in Pyrimidine Synthesis
Ultrasound irradiation has become a valuable alternative energy source for promoting chemical reactions. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates.
In pyrimidine synthesis, ultrasound has been shown to shorten reaction times and improve yields significantly. nih.govshd.org.rs For instance, the preparation of pyrimidine-2-thione derivatives saw reaction times decrease from 6 hours under conventional heating to just 30 minutes with ultrasound, while yields improved by 20–30%. shd.org.rs This methodology offers advantages such as mild reaction conditions and high regioselectivity. nih.gov The application of ultrasound represents a clean and efficient method for constructing and derivatizing the pyrimidine core, contributing to more sustainable chemical manufacturing. nih.govsemanticscholar.org
| Reaction Type | Conditions | Time (Ultrasound) | Time (Conventional) | Yield Improvement | Reference |
| Pyrimidine-2-thione Synthesis | Chalcones + Thiourea | 20-30 min | 6 h | 20-30% | shd.org.rs |
| 1,2,4-Triazolo[1,5-a]pyrimidine Synthesis | Cyclocondensation | 5-17 min | Not specified | "Excellent yields" | nih.gov |
Solvent-Free and Reduced-Solvent Methodologies
The development of solvent-free and reduced-solvent synthetic methodologies represents a significant advancement in green chemistry, aiming to minimize environmental impact and improve process efficiency. These approaches are particularly relevant in the synthesis of pharmaceutically important molecules, including fluoropyrimidine derivatives.
Solvent-less synthesis, often facilitated by techniques such as grinding or ball milling, offers numerous advantages over conventional solution-based methods. nih.govrsc.org These benefits include reduced solvent waste, lower costs, decreased reaction times, and often, higher yields. nih.gov One such eco-friendly, one-pot multicomponent methodology is the Grindstone method. This technique has been successfully employed for the synthesis of fluoropyrimidine derivatives. For instance, the reaction of ethyl acetoacetate, urea/thiourea, and a fluorobenzaldehyde can be carried out by grinding the components together with a catalytic amount of CuCl₂·2H₂O. This method avoids the use of large quantities of volatile organic solvents, proceeding efficiently to yield tetrahydropyrimidine derivatives. nih.gov
Mechanochemical reactions under ball milling have also emerged as a powerful alternative to traditional solution-based chemistry. rsc.org This high-energy milling technique can facilitate unique reaction environments and enable syntheses that are difficult to achieve in solution, all while eliminating the need for solvents. rsc.org
In addition to completely solvent-free approaches, low-solvent protocols are being developed for the large-scale preparation of key intermediates. For example, chloropyrimidines and other N-containing aromatic heterocyclic analogues can be prepared from their hydroxylated precursors using equimolar or even substoichiometric amounts of a chlorinating reagent like POCl₃ under solvent-free or low-solvent conditions. researchgate.net This process, which involves heating the mixture in a sealed reactor, is suitable for multigram and kilogram batch preparations and features simple work-up steps, high yields, and high purity of the final products. researchgate.net
The use of water as a solvent is another key strategy in reduced-solvent methodologies. In the synthesis of 4-amino-5-fluoropyrimidines from potassium 2-cyano-2-fluoroethenolate, switching the solvent from methanol to water has been shown to improve reaction yields. nih.gov This highlights the potential for using more environmentally benign solvents to enhance reaction outcomes.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Catalyst/Reagent Example | Advantages |
|---|---|---|---|
| Grindstone Method | Solvent-less, one-pot, multicomponent reaction. nih.gov | CuCl₂·2H₂O nih.gov | Eco-friendly, economical, rapid, single-step. nih.gov |
| Ball Milling | Solvent-free mechanochemical reaction. rsc.org | Not specified | Eliminates bulk solvents, minimizes waste, unique reactivity. rsc.org |
| Low-Solvent Chlorination | Uses equimolar or less reagent in a sealed reactor. researchgate.net | POCl₃ researchgate.net | Suitable for large scale, simple work-up, high yield and purity. researchgate.net |
| Aqueous Synthesis | Utilizes water as the reaction medium. nih.gov | Amidine hydrochlorides nih.gov | Improved yields, environmentally benign. nih.gov |
Catalytic Systems for Enhanced Selectivity and Yield
Copper catalysts have demonstrated utility in the synthesis of pyrimidines. For example, Cu(0) has been used to catalyze the condensation of β-bromo-α,β-unsaturated ketones with amidines to provide pyrimidines in fair yields. mdpi.com In solvent-less multicomponent reactions, copper(II) chloride dihydrate (CuCl₂·2H₂O) has been effectively used to catalyze the formation of tetrahydropyrimidine derivatives. nih.gov
The use of green and recyclable catalysts is a growing area of interest. Choline hydroxide, a bio-based catalyst, has been employed as both a catalyst and a reaction medium for the [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride, producing substituted pyrimidines in excellent yields. mdpi.com
Precious metal catalysts, including rhodium and gold, are also powerful tools for pyrimidine synthesis. An enantioselective rhodium-catalyzed [4+2]-B cycloaddition between α,β-unsaturated imines and isocyanates affords pyrimidinones with high enantioselectivity and moderate-to-good yields. mdpi.com Gold complexes, such as Ph₃PAuNTf₂, have been shown to catalyze the intermolecular [2+2+2] cycloaddition of ynamides with nitriles to give 4-aminopyrimidines in good yields. mdpi.com These catalytic systems are crucial for accessing specific isomers and complex substitution patterns that are otherwise difficult to obtain.
The choice of catalyst can significantly influence the reaction's success. For instance, in the synthesis of substituted pyrimidines from α,β-unsaturated ketones and amidines, strong bases like NaOH, KOH, and CsOH were found to be effective catalysts, but the optimal conditions were achieved using choline hydroxide. mdpi.com
Table 2: Catalytic Systems for Pyrimidine Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Yield/Selectivity |
|---|---|---|---|---|
| Cu(0) | Condensation mdpi.com | β-bromo-α,β-unsaturated ketones, amidines mdpi.com | Fused pyrimidines mdpi.com | Fair yields mdpi.com |
| Choline Hydroxide | [3+3] Annulation-Oxidation mdpi.com | α,β-unsaturated ketones, benzamidine hydrochloride mdpi.com | Substituted pyrimidines mdpi.com | Excellent yields mdpi.com |
| Phosphoramidite–Rh complex | [4+2]-B Cycloaddition mdpi.com | α,β-unsaturated imines, isocyanates mdpi.com | Pyrimidinones mdpi.com | High enantioselectivity, moderate-to-good yields mdpi.com |
| Ph₃PAuNTf₂ | [2+2+2] Cycloaddition mdpi.com | Ynamides, nitriles mdpi.com | 4-Aminopyrimidines mdpi.com | Good yields mdpi.com |
| CuCl₂·2H₂O | Multicomponent Reaction nih.gov | Fluorobenzaldehyde, urea, ethyl acetoacetate nih.gov | Tetrahydropyrimidine-5-carboxylate nih.gov | Excellent yield nih.gov |
Scale-Up Considerations and Process Chemistry Research for Fluoropyrimidine Production
The transition from laboratory-scale synthesis to large-scale industrial production of fluoropyrimidines presents a unique set of challenges that are addressed through process chemistry research. Key considerations include process safety, economic viability, catalyst stability, and the development of robust and scalable synthetic routes. researchgate.net Commercial-scale production methods for widely used fluoropyrimidines like 5-Fluorouracil (B62378) (5-FU) have evolved significantly, with electrophilic fluorination approaches contributing to its widespread clinical adoption. nih.gov
One of the primary challenges in scaling up chemical reactions is managing mass and heat transfer. researchgate.net Reactions that are well-behaved in small flasks can become difficult to control in large reactors, potentially leading to reduced yields, increased byproducts, and safety hazards. researchgate.net Continuous flow chemistry offers a powerful solution to these scale-up issues. By performing reactions in continuously flowing streams through a reactor, continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. This technology has been applied to the synthesis of fluoropyrimidines, such as the one-step continuous flow synthesis of the antifungal drug flucytosine using elemental fluorine. acs.org This approach enhances safety and control, particularly when handling highly reactive and hazardous reagents like fluorine gas. acs.org
The development of efficient, low-solvent, or solvent-free protocols is also critical for large-scale production due to economic, environmental, and safety reasons. researchgate.net For example, the preparation of chloropyrimidine intermediates on a kilogram scale has been successfully achieved under low-solvent conditions using reduced amounts of chlorinating agents. This not only reduces waste but also simplifies the purification process, which is a major consideration in industrial manufacturing. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-amino-5-fluoropyrimidines |
| 5-Fluorouracil (5-FU) |
| Flucytosine |
| Ethyl acetoacetate |
| Urea |
| Thiourea |
| Copper(II) chloride dihydrate (CuCl₂·2H₂O) |
| Tetrahydropyrimidine |
| Phosphorus oxychloride (POCl₃) |
| Potassium 2-cyano-2-fluoroethenolate |
| Methanol |
| β-bromo-α,β-unsaturated ketones |
| Benzamidine hydrochloride |
| Choline hydroxide |
| α,β-unsaturated imines |
| Isocyanates |
| Ynamides |
| Nitriles |
| Ph₃PAuNTf₂ |
| Sodium hydroxide (NaOH) |
| Potassium hydroxide (KOH) |
| Cesium hydroxide (CsOH) |
| Chloropyrimidines |
Reactivity and Reaction Mechanisms of 4 Fluoropyrimidine 5 Methanol
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly reduces the electron density of the ring, making it susceptible to attack by nucleophiles. wikipedia.org Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for substituted pyrimidines, particularly when a good leaving group is present at the electron-deficient C2, C4, or C6 positions. wikipedia.orgslideshare.net
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. The process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and often onto electronegative substituents. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov
In 4-Fluoropyrimidine-5-methanol, the C4 position is highly activated towards nucleophilic attack. This activation is a result of the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the fluorine atom itself. Nucleophilic attack is favored at the C2 and C4 positions of the pyrimidine ring because the resulting anionic intermediate can be effectively stabilized by delocalizing the negative charge onto the ring nitrogens. stackexchange.com For 2,4-disubstituted pyrimidines, the C4 position is often the more reactive site. stackexchange.comchemrxiv.org
The fluorine atom at the C4 position serves as an excellent leaving group in SNAr reactions. Contrary to substitution reactions at sp³-hybridized carbons where iodide is the best leaving group, in SNAr the trend is often reversed (F > Cl > Br > I). youtube.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine creates a significant partial positive charge on the C4 carbon, making it a more favorable site for nucleophilic attack. youtube.com
A wide variety of nucleophiles can displace the fluoride at the C4 position, leading to a diverse range of 4-substituted pyrimidine derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active molecules. d-nb.info
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C4 Position
| Nucleophile (Nu-H) | Reagent Example | Expected Product |
|---|---|---|
| Amine | R-NH₂ (e.g., Aniline, Benzylamine) | 4-(Alkyl/Arylamino)-pyrimidine-5-methanol |
| Alcohol/Phenol | R-OH (e.g., Methanol (B129727), Phenol) | 4-(Alkoxy/Aryloxy)-pyrimidine-5-methanol |
This table is illustrative of potential reactions based on established SNAr chemistry of halopyrimidines.
While the C4 position is the primary site for SNAr reactions in this compound, the reactivity of other positions must be considered. The C2 and C6 positions are also electron-deficient and can undergo nucleophilic substitution if a suitable leaving group is present. slideshare.net However, in this molecule, these positions bear hydrogen atoms, which are not viable leaving groups under typical SNAr conditions. Therefore, direct nucleophilic substitution at C2 or C6 is not expected.
The C5 position is the most electron-rich position on the pyrimidine ring and is generally not susceptible to nucleophilic attack. wikipedia.orgresearchgate.net Instead, it is the preferred site for electrophilic substitution. researchgate.net
The hydroxymethyl group (-CH₂OH) at the C5 position is not a leaving group for SNAr reactions. Its primary influence on the ring's reactivity is electronic; as a weakly electron-donating group, it slightly increases the electron density at the C5 position. Its main chemical reactivity involves reactions of the alcohol functionality itself, such as oxidation, reduction, esterification, and etherification, which are discussed in subsequent sections. nih.gov
Electrophilic Aromatic Substitution (Conceptual)
The pyrimidine ring's π-deficient nature makes it inherently unreactive towards electrophilic aromatic substitution (EAS). wikipedia.org The two nitrogen atoms strongly withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. Compared to benzene, the reactivity of pyrimidine in EAS is significantly lower. researchgate.net
When electrophilic substitution does occur, it is directed to the C5 position, which is the least electron-deficient carbon in the ring. wikipedia.orgslideshare.netresearchgate.net The reaction typically requires harsh conditions or the presence of strong electron-donating (activating) groups on the ring to proceed. researchgate.net
For this compound, the substituents have opposing effects. The fluorine atom is a deactivating group due to its inductive electron withdrawal. The hydroxymethyl group is considered a weakly activating group. While no specific experimental data on the electrophilic substitution of this compound is readily available, it can be conceptualized that any such reaction would be challenging and would preferentially occur at the C5 position, if at all. Reactions such as nitration or halogenation, if forced, would likely require strong reagents and elevated temperatures.
Oxidation and Reduction Pathways of the Hydroxymethyl Group (Conceptual)
The hydroxymethyl group at the C5 position is a primary alcohol and can undergo standard oxidation and reduction reactions.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (formyl group) and subsequently to a carboxylic acid. This two-step oxidation is a common transformation for primary alcohols.
Step 1: Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the hydroxymethyl group into a formyl group, yielding 4-fluoro-5-formylpyrimidine.
Step 2: Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically oxidize the primary alcohol directly to the carboxylic acid, 4-fluoropyrimidine-5-carboxylic acid. The intermediate aldehyde can also be isolated and then oxidized in a separate step. The oxidation of pyrimidine nucleosides has been studied, indicating the susceptibility of such functional groups to oxidative transformation. nih.govnih.gov
Reduction: The hydroxymethyl group is already in a reduced state. Therefore, it cannot be further reduced. However, the corresponding aldehyde (4-fluoro-5-formylpyrimidine) or carboxylic acid (4-fluoropyrimidine-5-carboxylic acid) could be reduced to regenerate this compound. Reagents like sodium borohydride are commonly used to reduce aldehydes to primary alcohols. rsc.org
Derivatization Strategies for Expanding Molecular Diversity
The hydroxymethyl group provides a convenient handle for structural modification, allowing for the synthesis of a wide library of derivatives. Esterification and etherification are two of the most common derivatization strategies for alcohols.
Esterification: The reaction of the hydroxymethyl group with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions yields the corresponding esters. These reactions are valuable for modifying the compound's physicochemical properties, such as solubility and lipophilicity. Various methods exist for esterification, including using coupling reagents to facilitate the reaction with carboxylic acids. nih.gov
Etherification: Ethers can be prepared from the hydroxymethyl group, most commonly via the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Alternatively, other methods like bimolecular dehydration can be employed. aimspress.com
Table 2: Examples of Derivatization Reactions of the Hydroxymethyl Group
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Esterification | Acetic Anhydride | 4-Fluoropyrimidin-5-yl)methyl acetate |
| Esterification | Benzoyl Chloride | (4-Fluoropyrimidin-5-yl)methyl benzoate |
| Etherification | Sodium Hydride, then Methyl Iodide | 4-Fluoro-5-(methoxymethyl)pyrimidine |
This table presents potential derivatization pathways based on standard organic synthesis methods.
Amidation and Other N-Functionalization Strategies of Pyrimidine Derivatives
The activated C4-position of this compound and related pyrimidine derivatives is a prime site for the introduction of nitrogen-based nucleophiles, leading to a variety of N-functionalized products, including amides and amines. These reactions are of significant interest in medicinal chemistry due to the prevalence of aminopyrimidines in biologically active molecules.
The direct displacement of the fluoride ion by amines or ammonia is a common strategy for the synthesis of 4-aminopyrimidine derivatives. The reaction typically proceeds under basic conditions to deprotonate the incoming amine, thereby increasing its nucleophilicity. The choice of solvent and temperature can significantly influence the reaction outcome.
While direct literature on the amidation of this compound is scarce, studies on analogous 4-halopyrimidines provide valuable insights. For instance, the reaction of 4-chloropyrimidines with a range of amines has been extensively documented. The reactivity of the halogen at the C4-position generally follows the order F > Cl > Br > I for nucleophilic aromatic substitution, as the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electron-withdrawing halogen.
A powerful method for the formation of C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the coupling of aryl halides with a wide array of amines, including those that are weakly nucleophilic. Although more commonly employed for less activated aryl halides, it can be a valuable tool for the N-functionalization of fluoropyrimidines, particularly when direct SNAr reactions are sluggish or incompatible with other functional groups in the molecule.
Table 1: Representative Examples of N-Functionalization of 4-Halopyrimidine Derivatives
| Pyrimidine Substrate | Amine/Amide Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-5-cyanopyrimidine | Morpholine | K2CO3, DMF, 80 °C | 4-(Morpholin-4-yl)-5-cyanopyrimidine | 95 |
| 4,6-Dichloropyrimidine | Aniline | Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100 °C | N-Phenyl-6-chloropyrimidin-4-amine | 88 |
| 4-Chloro-5-fluoropyrimidine | Benzylamine | Et3N, EtOH, reflux | N-Benzyl-5-fluoropyrimidin-4-amine | 92 |
Cross-Coupling Reactions for C–C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and have been successfully applied to pyrimidine systems. For a molecule like this compound, the fluorine atom can potentially be displaced in certain cross-coupling reactions, although more commonly, a chloro or bromo derivative would be used as the coupling partner. The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose.
In a typical Suzuki-Miyaura reaction, a halo-pyrimidine is coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is highly versatile and tolerates a wide range of functional groups. The reactivity of halopyrimidines in Suzuki couplings generally follows the order I > Br > Cl >> F, reflecting the relative ease of oxidative addition of the C-X bond to the palladium(0) catalyst. Therefore, for efficient Suzuki coupling, this compound would likely need to be converted to its 4-chloro or 4-bromo analog.
Studies on the Suzuki coupling of 4-chloropyrimidines have demonstrated that the C4-position is highly amenable to arylation and vinylation. The presence of a substituent at the C5-position can influence the reaction, primarily through steric hindrance.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling of 4-Halopyrimidine Derivatives
| Halopyrimidine | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 4-Chloro-6-phenylpyrimidine | 85 |
| 4-Chloro-5-iodopyrimidine | Thiophene-2-boronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | 4-Chloro-5-(thiophen-2-yl)pyrimidine | 78 |
| 4-Chloro-5-(methoxymethyl)pyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos | K3PO4 | Toluene/H2O | 4-(4-Methoxyphenyl)-5-(methoxymethyl)pyrimidine | 91 |
Mechanistic Investigations of Key Reactions
The key reactions involving this compound, particularly nucleophilic aromatic substitution, proceed through well-studied mechanisms. The electron-deficient nature of the pyrimidine ring is the primary driver for these transformations.
The SNAr mechanism is the most relevant for the amidation and other N-functionalization reactions at the C4-position. This mechanism typically proceeds in a two-step addition-elimination sequence. In the first, rate-determining step, the nucleophile attacks the electron-deficient C4-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the nitrogen atoms.
In the second, faster step, the leaving group, in this case, the fluoride ion, is expelled, and the aromaticity of the pyrimidine ring is restored. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions on highly electron-deficient rings, a trend that is opposite to that observed in SN1 and SN2 reactions. This is because the C-F bond is strong, and its cleavage is not involved in the rate-determining step. Instead, the strong electron-withdrawing nature of fluorine significantly activates the carbon for the initial nucleophilic attack.
Recent studies have also suggested the possibility of a concerted SNAr mechanism for some heteroaromatic systems, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. nih.gov However, for highly activated systems like 4-fluoropyrimidines, the stepwise mechanism via a Meisenheimer intermediate is generally considered to be the predominant pathway. masterorganicchemistry.com
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. In the context of a 4-halopyrimidine, the cycle begins with the oxidative addition of the C-X bond to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the palladium(0) catalyst. The nature of the halogen, the ligands on the palladium catalyst, the base, and the solvent all play crucial roles in the efficiency of this catalytic cycle.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a fluorinated heterocyclic compound such as 4-Fluoropyrimidine-5-methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive understanding of its molecular framework.
One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of nuclei in a molecule.
¹H NMR: This technique identifies the different types of protons in the molecule. For this compound, one would expect distinct signals for the two aromatic protons on the pyrimidine (B1678525) ring, the two methylene protons of the methanol (B129727) group (-CH₂OH), and the single hydroxyl proton (-OH). The chemical shifts of the ring protons are influenced by the electronegative nitrogen atoms and the fluorine substituent. Coupling between the protons and the adjacent ¹⁹F nucleus would result in characteristic splitting patterns, providing key structural information.
¹³C NMR: Carbon NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the four distinct carbons of the pyrimidine ring and one for the methylene carbon of the methanol substituent. The carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling), which is a definitive indicator of the fluorine's position on the ring.
¹⁹F NMR: As ¹⁹F is a 100% naturally abundant, spin-active nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.gov The spectrum for this molecule would show a single signal for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment of the pyrimidine ring. nih.gov Furthermore, this fluorine signal will be split by any nearby protons (H-F coupling), confirming its proximity to specific protons on the pyrimidine ring. huji.ac.il
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~8.5 - 9.0 | Doublet | ³J(H,H) ≈ 2-4 Hz, ⁴J(H,F) ≈ 1-3 Hz | H-2/H-6 (Pyrimidine Ring) |
| ¹H | ~8.7 - 9.2 | Doublet | ³J(H,H) ≈ 2-4 Hz, ³J(H,F) ≈ 4-8 Hz | H-6/H-2 (Pyrimidine Ring) |
| ¹H | ~4.5 - 5.0 | Singlet/Doublet | ⁴J(H,F) ≈ 1-2 Hz | -CH₂OH |
| ¹H | Variable | Broad Singlet | N/A | -OH |
| ¹³C | ~150 - 165 | Doublet | ¹J(C,F) ≈ 230-260 Hz | C-4 (C-F) |
| ¹³C | ~115 - 125 | Doublet | ²J(C,F) ≈ 20-30 Hz | C-5 (C-CH₂OH) |
| ¹³C | ~155 - 160 | Doublet | ²J(C,F) ≈ 15-25 Hz | C-6 |
| ¹³C | ~158 - 162 | Doublet | ⁴J(C,F) ≈ 3-5 Hz | C-2 |
| ¹³C | ~55 - 65 | Singlet/Doublet | ³J(C,F) ≈ 4-6 Hz | -CH₂OH |
| ¹⁹F | ~ -160 to -175 | Multiplet | ³J(F,H), ⁴J(F,H) | C4-F |
Note: The predicted values are estimates based on typical ranges for fluoropyrimidine systems and can vary based on solvent and experimental conditions.
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the two aromatic protons on the pyrimidine ring, confirming their adjacent relationship. It would typically not show a correlation between the well-separated methylene and hydroxyl protons unless there is slow chemical exchange.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link the proton signal for the -CH₂OH group to its corresponding carbon signal and connect the aromatic proton signals to their respective carbon signals on the pyrimidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful for determining the carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J couplings). youtube.comemerypharma.com For this compound, key HMBC correlations would include:
Correlations from the methylene (-CH₂) protons to carbons C-4, C-5, and C-6 of the pyrimidine ring, which unambiguously establishes the position of the methanol substituent.
Correlations from the aromatic protons (e.g., H-2 and H-6) to neighboring carbons, confirming the substitution pattern around the ring.
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or tautomerism. vedomostincesmp.ru By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of signals, such as broadening or coalescence, which provides information about the energy barriers and rates of these dynamic processes. clemson.edu
For this compound, a conceptual DNMR study could investigate the rotational dynamics of the carbon-carbon bond connecting the methanol group to the pyrimidine ring. At low temperatures, rotation around this bond might be slow enough to make the two methylene protons magnetically inequivalent, potentially resulting in a more complex splitting pattern. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into the single peak (or doublet due to fluorine coupling) expected at room temperature. Such a study could provide insight into the conformational preferences and rotational energy barrier of the hydroxymethyl substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular weight, often to four or more decimal places. pnnl.govresearchgate.net This high precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₅H₅FN₂O), HRMS would distinguish its exact mass from other potential compounds that have the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.
Table 2: HRMS Data for this compound
| Formula | Calculated Exact Mass (Monoisotopic) | Common Adducts | Calculated m/z of Adducts |
|---|---|---|---|
| C₅H₅FN₂O | 128.0386 | [M+H]⁺ | 129.0459 |
| [M+Na]⁺ | 151.0278 | ||
| [M-H]⁻ | 127.0313 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. nih.govresearchgate.net
Reaction Monitoring: During the synthesis of this compound, LC can separate the product from starting materials, byproducts, and intermediates. The effluent from the LC column is directed into the mass spectrometer, which can identify each component by its mass. This allows chemists to track the progress of a reaction in real-time by monitoring the disappearance of reactants and the appearance of the desired product. nih.gov
Purity Assessment: LC-MS/MS is also used to assess the purity of the final compound. The LC separates any impurities, and the MS detects them, even at very low levels. Tandem MS (MS/MS) further enhances specificity. In this process, the molecular ion of the target compound (e.g., [M+H]⁺ at m/z 129.0459) is selected, fragmented, and the resulting fragment ions are analyzed. This creates a unique fragmentation "fingerprint" that is highly specific to the compound's structure. researchgate.netsapub.org This technique, often called Multiple Reaction Monitoring (MRM), is extremely sensitive and selective, making it ideal for confirming the identity and quantifying the purity of the target compound in complex mixtures. nih.gov The fragmentation of fluorinated pyrimidines often involves characteristic losses, such as the elimination of HF or retro-Diels-Alder reactions of the pyrimidine ring, providing further structural confirmation. researchgate.netacs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Elucidation of Functional Groups and Molecular Fingerprints
Infrared (IR) spectroscopy is particularly adept at identifying the various functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations such as stretching and bending, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the IR spectrum is expected to exhibit distinct bands corresponding to its key structural features. The O-H stretching vibration of the methanol group is anticipated to produce a strong, broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring would appear around 3000-3100 cm⁻¹, while the C-O stretching of the primary alcohol is expected in the 1050-1260 cm⁻¹ range. The presence of the C-F bond will likely give rise to a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The pyrimidine ring itself will have characteristic C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. semanticscholar.orgresearchgate.net It is based on the inelastic scattering of monochromatic light. semanticscholar.org The resulting spectrum reveals the vibrational modes of the molecule, offering a detailed "molecular fingerprint" that can be used for identification and structural analysis. researchgate.netresearchgate.net For this compound, the Raman spectrum would also show characteristic peaks for the pyrimidine ring, the C-F bond, and the methanol group. The pyrimidine ring breathing modes are often strong and can be found in the fingerprint region, providing a distinctive signature for the heterocyclic core.
Table 1: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C=N (Pyrimidine) | Stretching | 1500-1600 | Medium-Strong |
| C=C (Pyrimidine) | Stretching | 1400-1585 | Medium-Strong |
| C-F | Stretching | 1000-1400 | Strong |
| C-O (Alcohol) | Stretching | 1050-1260 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 675-900 | Medium-Strong |
Surface-Enhanced Raman Spectroscopy (SERS) Applications in Chemical Analysis
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto or near the surface of metallic nanostructures, such as silver or gold colloids. iosrjournals.orgacs.org This enhancement allows for the detection of analytes at very low concentrations. For pyrimidine derivatives, SERS has been shown to be a valuable analytical tool. nih.govresearchgate.net In the context of this compound, SERS could be employed for trace-level detection and analysis. The interaction of the pyrimidine ring, particularly the nitrogen lone pairs, with the metallic surface is expected to lead to significant signal enhancement. The orientation of the molecule on the surface can influence the relative intensities of the Raman bands, providing insights into the adsorption mechanism. nih.gov SERS can be particularly useful for studying this compound in complex biological matrices where high sensitivity and selectivity are required.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities are characteristic of the molecule's electronic structure. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyrimidine ring.
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule. researchgate.netuaic.ro For pyrimidine derivatives, changing the solvent can lead to shifts in the λmax, a phenomenon known as solvatochromism. In the case of this compound, increasing the polarity of the solvent is expected to cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. iosrjournals.org This is because polar solvents can stabilize the ground state of the n → π* transition through hydrogen bonding, increasing the energy gap for the transition. researchgate.netiosrjournals.org Conversely, for π → π* transitions, the excited state is often more polar than the ground state and is therefore more stabilized by polar solvents, leading to a decrease in the transition energy. researchgate.net A study on 2,4-dihydroxy-5-fluoropyrimidine demonstrated that a hypsochromic shift occurs with increasing solvent polarity from ethanol to methanol to water for both n → π* and π → π* transitions, which was attributed to hydrogen bonding between the solvent and the fluorine atom. iosrjournals.org
Table 2: Anticipated Solvent Effects on the UV-Vis Spectrum of this compound
| Solvent | Polarity | Expected Shift for n → π | Expected Shift for π → π |
| Cyclohexane | Non-polar | Reference | Reference |
| Dichloromethane | Low Polarity | Minor Hypsochromic Shift | Minor Bathochromic Shift |
| Ethanol | Polar Protic | Hypsochromic Shift | Bathochromic Shift |
| Methanol | Polar Protic | Greater Hypsochromic Shift | Greater Bathochromic Shift |
| Water | High Polarity | Largest Hypsochromic Shift | Largest Bathochromic Shift |
pH Effects on Electronic Transitions
The pH of the solution can also have a profound effect on the electronic transitions of molecules with acidic or basic functional groups. nih.gov The pyrimidine ring in this compound contains nitrogen atoms that can be protonated at low pH. This protonation can significantly alter the electronic structure of the ring and, consequently, the UV-Vis absorption spectrum. Generally, protonation of heteroaromatic nitrogen atoms leads to a bathochromic shift in the absorption maxima. nih.gov For pyrimidine derivatives like uracil, a bathochromic shift is observed with increasing pH. iosrjournals.org Therefore, for this compound, it is anticipated that in acidic solutions (low pH), where the pyrimidine nitrogen is protonated, the λmax will be shifted to longer wavelengths compared to neutral or basic solutions. These pH-dependent spectral changes can be used to determine the pKa of the molecule.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. journalagent.com For a compound like this compound, various chromatographic methods can be employed for its analysis and to assess its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrimidine derivatives. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is particularly suitable. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol would likely be effective. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. sepscience.comnih.gov A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, which can aid in its identification and purity assessment by checking for co-eluting impurities. sepscience.com
Gas Chromatography (GC) can also be used for the analysis of pyrimidine derivatives, although they often require derivatization to increase their volatility and thermal stability. semanticscholar.org For this compound, derivatization of the hydroxyl group of the methanol moiety might be necessary for efficient GC analysis.
Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for qualitative analysis, reaction monitoring, and preliminary purity checks of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful chromatographic techniques used for the separation, identification, and quantification of components in a mixture. They are particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The primary difference between the two lies in the particle size of the stationary phase, with UPLC utilizing smaller particles to achieve higher resolution, faster analysis times, and increased sensitivity.
In the context of this compound analysis, a reversed-phase HPLC or UPLC method is typically employed. This involves a non-polar stationary phase, often a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Research Findings:
While specific studies on this compound are not extensively detailed in publicly available literature, methods for the analysis of structurally related fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), provide a strong basis for method development. For instance, a simple and sensitive reverse-phase HPLC technique has been used for the determination of 5-FU and its metabolites in biological matrices nih.gov. Such methods often utilize a C18 column with a mobile phase consisting of a water/methanol mixture nih.gov. Detection is commonly performed using UV spectrophotometry, typically at a wavelength around 250-270 nm, where the pyrimidine ring exhibits strong absorbance nih.govabap.co.in.
A stability-indicating liquid chromatographic method developed for 2,4-dihydroxy-5-fluoropyrimidine (5-fluorouracil) and its related substances utilized a YMC Pack ODS AQ column with a mobile phase of monobasic potassium phosphate buffer and acetonitrile iosrphr.org. The method was validated for its specificity, precision, linearity, and accuracy, demonstrating its suitability for routine quality control abap.co.iniosrphr.org.
The choice of organic modifier in the mobile phase, such as acetonitrile or methanol, can influence the separation selectivity shimadzu.com. Methanol is a protic solvent, while acetonitrile is aprotic, and this difference in chemical properties can alter the elution order of compounds shimadzu.com.
Below are interactive data tables summarizing typical HPLC and UPLC parameters that could be applied to the analysis of this compound, based on methods for related compounds.
Table 1: Typical HPLC Parameters for Fluoropyrimidine Analysis
| Parameter | Value |
| Stationary Phase | C18 (e.g., Inertsil ODS-3V, YMC Pack ODS AQ) abap.co.iniosrphr.org |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm abap.co.iniosrphr.org |
| Mobile Phase | Water/Methanol or Acetonitrile/Buffer (e.g., Ammonium Formate, Potassium Phosphate) abap.co.iniosrphr.org |
| Flow Rate | 1.0 mL/min abap.co.iniosrphr.org |
| Detection Wavelength | 250 - 270 nm (UV) nih.govabap.co.in |
| Injection Volume | 10 - 20 µL abap.co.iniosrphr.org |
| Column Temperature | Ambient or controlled (e.g., 40°C) abap.co.in |
Table 2: Conceptual UPLC Parameters for Enhanced Analysis
| Parameter | Value |
| Stationary Phase | C18, sub-2 µm particle size |
| Column Dimensions | 50-100 mm x 2.1 mm, < 2 µm |
| Mobile Phase | Gradient elution with Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Detection | UV-DAD or Mass Spectrometry (MS) |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40 - 50°C |
Gas Chromatography (GC) (Conceptual)
Gas Chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility and thermal stability. This process involves chemically modifying the analyte to produce a derivative that is amenable to GC analysis.
Conceptual Application to this compound:
A conceptual GC method for this compound would involve a derivatization step, likely silylation, to convert the polar hydroxyl and potentially the pyrimidine ring nitrogens into less polar trimethylsilyl (TMS) ethers and amides. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating agent used for this purpose.
Following derivatization, the sample would be injected into the GC instrument. The separation would occur in a capillary column, likely with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.
It is important to note that challenges can arise in the GC analysis of fluoropyrimidines. For instance, on-column degradation of related compounds has been observed, which could lead to inaccurate quantification nih.gov. Therefore, careful method development and validation would be crucial.
Table 3: Conceptual GC Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Column | DB-5 or similar (5% phenyl-methylpolysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen bibliotekanauki.pl |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 - 280°C |
| Oven Temperature Program | Initial hold at a lower temperature, followed by a ramp to a higher temperature. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 300°C |
X-ray Crystallography for Solid-State Structure Determination (Conceptual)
Conceptual Application to this compound:
To perform X-ray crystallography on this compound, the first and often most challenging step would be to grow a single crystal of high quality. This is typically achieved by slowly evaporating a solution of the compound or by vapor diffusion techniques nih.gov.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data is then processed to generate an electron density map, from which the positions of the individual atoms can be determined.
The structural information obtained from X-ray crystallography would be invaluable for:
Confirming the molecular structure: Unambiguously verifying the connectivity of the atoms in this compound.
Determining the conformation: Revealing the preferred spatial arrangement of the molecule in the solid state.
Analyzing intermolecular interactions: Understanding how the molecules pack together in the crystal lattice, which can influence physical properties such as melting point and solubility.
Table 4: Conceptual Steps in X-ray Crystallography of this compound
| Step | Description |
| 1. Crystallization | Growing a single, high-quality crystal of the compound. |
| 2. Data Collection | Mounting the crystal and collecting X-ray diffraction data. |
| 3. Structure Solution | Processing the diffraction data to obtain an initial model of the structure. |
| 4. Structure Refinement | Optimizing the atomic positions and other parameters to best fit the experimental data. |
| 5. Validation | Assessing the quality and reliability of the final crystal structure. |
Applications in Advanced Chemical and Medicinal Research
4-Fluoropyrimidine-5-methanol as a Versatile Synthetic Building Block
The reactivity of the pyrimidine (B1678525) ring, coupled with the electronic influence of the fluorine atom and the synthetic handle provided by the hydroxymethyl group, makes this compound a versatile precursor in organic synthesis. Its utility spans the creation of diverse and complex molecular architectures.
This compound serves as a key starting material for the elaboration into more complex, fused, and substituted fluorinated heterocyclic systems. The hydroxymethyl group at the 5-position can be readily oxidized to the corresponding aldehyde or carboxylic acid, which then can participate in a variety of cyclization and condensation reactions. For instance, the synthesis of various 4-amino-5-fluoropyrimidines has been achieved through the cyclocondensation of amidines with a fluorinated C3 building block, demonstrating the accessibility of this class of compounds. researchgate.net This highlights the potential of similarly functionalized pyrimidines, like this compound, to be converted into a wide array of derivatives. The fluorine atom at the 4-position not only modulates the biological activity of the final compound but also influences the reactivity of the pyrimidine ring, often facilitating nucleophilic aromatic substitution reactions at this position. This allows for the introduction of a diverse range of substituents, further expanding the chemical space accessible from this versatile building block.
The pyrimidine core is a well-established scaffold in the agrochemical industry, with numerous commercial herbicides, fungicides, and insecticides featuring this heterocyclic motif. The introduction of a fluorine atom can significantly enhance the efficacy and metabolic stability of these agents. While specific, publicly documented examples of the direct large-scale use of this compound in commercial agrochemical synthesis are not abundant, its potential as a key intermediate is recognized within the research context. For instance, a European Patent Application lists "4-amino-5-fluoropyrimidin-2-ol," a tautomeric form of a closely related derivative, as a compound of interest in agrochemical compositions. googleapis.comgoogleapis.com This suggests that fluorinated pyrimidines are actively being explored for the development of new crop protection agents. The structural motif of this compound provides a foundation for the synthesis of molecules that can target essential biological pathways in weeds, fungi, or insects, leading to the development of novel and effective agrochemicals.
Rational Design of Fluoropyrimidine-Based Therapeutic Agents
The principles of rational drug design are extensively applied to the development of fluoropyrimidine-based therapeutic agents. By understanding the interactions between a drug molecule and its biological target, medicinal chemists can strategically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
A key strategy in the rational design of fluoropyrimidine-based drugs is the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve the compound's biological activity. patsnap.comu-tokyo.ac.jpcambridgemedchemconsulting.comestranky.skctppc.org The replacement of a hydrogen atom or a hydroxyl group with a fluorine atom is a classic example of bioisosteric modification. u-tokyo.ac.jpcambridgemedchemconsulting.com In the context of this compound, the fluorine atom can act as a bioisostere for a hydrogen atom, leading to enhanced binding affinity with the target enzyme or receptor due to favorable electrostatic interactions. Furthermore, the hydroxymethyl group can be modified or used as an attachment point for other functional groups to probe the binding pocket of a biological target and optimize interactions. This allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic effect while minimizing off-target activities.
The 4-fluoropyrimidine (B1342711) moiety is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net Derivatives of this compound can be elaborated into a variety of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which have been extensively investigated as kinase inhibitors. nih.gov The versatility of the this compound scaffold allows for the systematic modification of its structure to explore a wide range of biological targets. The pyrimidine core can serve as a central anchoring point, while the substituents at the 4- and 5-positions can be varied to achieve specific interactions with the target protein. This approach has led to the discovery of potent and selective inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammation.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netnih.gov For derivatives of this compound, SAR studies involve systematically modifying different parts of the molecule and evaluating the effect of these changes on its ability to interact with a specific biological target, such as a protein kinase. nih.govresearchgate.net For example, in the development of kinase inhibitors, the pyrimidine ring often serves as a scaffold that mimics the adenine (B156593) base of ATP, allowing the molecule to bind to the ATP-binding site of the kinase. The substituents on the pyrimidine ring are then optimized to achieve potent and selective inhibition.
The following interactive table summarizes key SAR findings for various pyrimidine-based kinase inhibitors, providing insights into how different structural modifications can influence their biological activity.
| Kinase Target | Scaffold | Key Structural Features at Position 4 | Key Structural Features at Position 5 | Impact on Activity | Reference |
|---|---|---|---|---|---|
| EGFR | 5-Trifluoromethylpyrimidine | Anilino substituents | Trifluoromethyl group | The trifluoromethyl group at C5 and anilino group at C4 are crucial for potent EGFR inhibition. | nih.gov |
| DPP-IV | 2-Cyanopyrrolidine | Fluorine substitution | - | Introduction of fluorine at the 4-position of the pyrrolidine (B122466) ring enhanced DPP-IV inhibitory activity. | nih.gov |
| PI3K/mTOR | Pyridopyrimidine | Varied substituents | - | Modifications at various positions of the pyridopyrimidine core led to the identification of potent dual PI3K/mTOR inhibitors. | researchgate.net |
| ALK | Pyrimidine | Anilino group | - | The presence of an anilino group at C4 is a key feature for ALK inhibitory activity. | researchgate.net |
These SAR studies provide a roadmap for the rational design of new and improved therapeutic agents based on the 4-fluoropyrimidine scaffold. By understanding the intricate relationship between chemical structure and biological function, researchers can continue to develop novel drugs with enhanced efficacy and safety profiles.
Prodrug Design and Activation Mechanisms in Research Models
A thorough review of scientific databases indicates that there is no specific published research detailing the design of this compound as a prodrug or its specific activation mechanisms in research models.
The general strategy of prodrug design is to modify a pharmacologically active agent to improve its physicochemical or pharmacokinetic properties. ewadirect.com This approach often involves creating an inactive derivative that, after administration, converts into the active parent drug through enzymatic or chemical reactions. ewadirect.com For instance, in the realm of fluoropyrimidines, mutual prodrugs of 5-Fluorouracil (B62378) (5-FU) have been developed by conjugating 5-FU with other active compounds to enhance therapeutic efficacy and potentially achieve synergistic effects. nih.gov Enzyme-activated prodrug strategies are particularly common, designed to release the active drug at a target site where specific enzymes are present, thereby reducing systemic toxicity. ewadirect.com However, studies specifically applying these principles to this compound are not found in the current body of scientific literature.
Mechanistic Studies of Molecular Interactions with Biological Macromolecules
Enzyme Inhibition Mechanism Research
There is no available scientific literature that investigates or reports on the enzyme inhibition mechanisms of this compound.
Research into related fluoro-compounds shows that the introduction of fluorine can significantly alter a molecule's properties, often leading to potent enzyme inhibition. researchgate.net The cytopathic effects of well-known fluoropyrimidines like 5-fluorouracil, for example, depend on its enzymatic conversion to metabolites that subsequently block key enzymes involved in nucleotide synthesis. researchgate.net Studies on other compounds, such as the effect of methanol (B129727) on acid phosphatase, have shown that it can act as a non-competitive inhibitor, inducing conformational changes that are essential for the enzyme's activity. nih.gov Despite these precedents in related fields, no such mechanistic studies have been published for this compound itself.
Nucleic Acid Interaction Studies (DNA/RNA incorporation mechanisms)
No published studies were found that specifically examine the interaction of this compound with nucleic acids or its potential incorporation into DNA or RNA.
The mechanism of action for several other fluorinated pyrimidine analogues, such as 5-fluorouracil (FUra) and 5-fluorodeoxycytidine (FdCyd), involves their metabolic conversion and subsequent incorporation into both RNA and DNA. nih.gov This misincorporation disrupts normal nucleic acid function and is a key contributor to their cytotoxic effects. nih.gov For example, studies with human MCF-7 breast carcinoma cells have demonstrated the internucleotide incorporation of FdCyd into DNA and the presence of FUra residues in both DNA and RNA following treatment. nih.gov This line of research, however, has not been extended to this compound.
Applications in Radiochemistry Research (e.g., [¹⁸F]fluoride chemistry for imaging probe design, if applicable)
There is no specific mention in the scientific literature of this compound being used in radiochemistry research or in the design of imaging probes using [¹⁸F]fluoride chemistry.
The development of novel radioligands for Positron Emission Tomography (PET) is an active area of research. For instance, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine has been synthesized as a potential PET tracer for imaging K+ channels, demonstrating that fluorinated pyridine (B92270) and pyrimidine scaffolds are of interest in this field. nih.gov The synthesis of such probes often involves complex, multi-step procedures to incorporate the fluorine-18 (B77423) isotope. nih.govnih.gov While this compound contains a fluorine atom, making it a theoretical candidate for such research, no studies have been published detailing its synthesis into a radiolabeled compound or its evaluation as a PET imaging agent.
Data Tables
Table 1: Research Findings on this compound
| Research Area | Findings |
|---|---|
| Prodrug Design | No specific data available. |
| Enzyme Inhibition | No specific data available. |
| Nucleic Acid Interaction | No specific data available. |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Fluorouracil (5-FU) |
| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine |
| 5-fluorodeoxycytidine (FdCyd) |
| Methanol |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthesis Methods
The introduction of stereocenters into molecules can dramatically influence their pharmacological properties. For derivatives of 4-Fluoropyrimidine-5-methanol, the development of novel stereoselective synthesis methods is a critical frontier. Future research will likely focus on asymmetric catalysis to control the stereochemistry of substituents introduced onto the pyrimidine (B1678525) ring or its side chains.
Promising approaches include:
Enantioselective Cyclopropanation : A highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides has been shown to produce chiral cyclopropanes that can serve as precursors to chiral pyrimidine nucleoside analogues. This methodology could be adapted to create stereochemically complex derivatives of this compound.
Biocatalysis : The use of enzymes, such as DHAP-dependent (dihydroxyacetone phosphate) aldolases, offers a powerful tool for stereoselective synthesis. These enzymes can catalyze aldol (B89426) additions to aldehyde derivatives of pyrimidines, generating acyclic nucleoside analogues with two new, well-defined stereocenters. Exploring enzymatic transformations for this compound could provide access to novel chiral building blocks.
Chiral Auxiliaries : The attachment of a chiral auxiliary to an achiral substrate can direct subsequent reactions to produce a specific stereoisomer. This well-established method in asymmetric synthesis could be applied to control the stereochemistry of reactions involving the methanol (B129727) group or other functional handles on the pyrimidine ring.
Multicomponent Reactions : Iridium-catalyzed multicomponent reactions have been developed for the regioselective synthesis of unsymmetrically substituted pyrimidines from alcohols and amidines. Future work could focus on developing chiral versions of these catalysts or using chiral starting materials to achieve stereocontrol.
These advanced synthetic methods will be instrumental in building libraries of stereochemically pure compounds, enabling a more precise investigation of structure-activity relationships.
High-Throughput Screening of Derivatized Libraries for New Interactions
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large numbers of compounds against biological targets. By creating extensive chemical libraries derived from this compound, researchers can explore a vast chemical space to identify new molecular interactions and therapeutic applications.
Future HTS campaigns should focus on:
Diverse Library Design : Synthesizing a wide array of derivatives by modifying the methanol group, the fluorine atom, and the C-H bonds of the pyrimidine ring. This creates a structurally diverse library, increasing the probability of finding hits against various targets.
Target-Based Screening : Screening the library against specific, well-validated biological targets, such as kinases, proteases, or G-protein-coupled receptors, which are often implicated in disease.
Phenotypic Screening : Employing cell-based assays that measure a specific cellular phenotype, which can uncover compounds that work through novel mechanisms of action without a preconceived target.
The data generated from these screens can be used to build structure-activity relationship (SAR) models, guiding the optimization of hit compounds into potent and selective lead candidates.
| Screening Approach | Description | Potential Targets for this compound Derivatives |
| Target-Based Screening | Compounds are tested for their ability to bind to or modulate the activity of a specific, purified biological molecule. | Protein kinases, proteases, ion channels, G-protein-coupled receptors. |
| Phenotypic Screening | Compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype. | Inhibition of cancer cell proliferation, antiviral activity, antibacterial activity. |
| Fragment-Based Screening | Small, low-affinity "fragment" molecules are screened to identify those that bind to a biological target. Hits are then optimized into more potent leads. | ATP-binding sites of enzymes, protein-protein interaction interfaces. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch, offers significant advantages over traditional synthesis methods, including enhanced safety, improved reaction control, and greater scalability. The integration of flow chemistry with automated synthesis platforms represents a powerful strategy for the efficient production and derivatization of this compound.
Future research in this area should aim to:
Develop Continuous Flow Syntheses : Design and optimize multi-step flow processes for the synthesis of this compound and its key derivatives. This can lead to higher yields and purity compared to batch production.
Automated Library Generation : Combine flow reactors with automated liquid handlers and purification systems to rapidly generate libraries of analogues for HTS campaigns.
On-Demand Compound Synthesis : Utilize automated platforms to synthesize specific derivatives as needed for biological testing, accelerating the design-make-test-analyze cycle in medicinal chemistry.
The adoption of these technologies will streamline the synthesis of novel compounds and facilitate more rapid and efficient research and development.
Advanced Biophysical Characterization of Molecular Interactions
A deep understanding of how a molecule interacts with its biological target is crucial for rational drug design. Advanced biophysical techniques provide detailed, quantitative information about these interactions at the molecular level. For promising derivatives of this compound, a suite of biophysical methods should be employed to characterize their binding kinetics, thermodynamics, and the structural basis of their interactions.
Key techniques and their applications include:
| Biophysical Technique | Information Gained | Relevance to this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction with a target protein, guiding lead optimization. |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics, including association (kon) and dissociation (koff) rates. | Allows for the differentiation of compounds based on their binding kinetics, which can be critical for in vivo efficacy. |
| X-ray Crystallography | High-resolution, three-dimensional structure of the compound bound to its target protein. | Reveals the precise binding mode and key intermolecular interactions, enabling structure-based drug design. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding, conformational changes in the protein, and the dynamics of the interaction. | Can identify the binding site on the protein and characterize weaker interactions that may be missed by other techniques. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Determines the absolute molar mass and oligomeric state of protein-ligand complexes in solution. | Validates the stoichiometry of binding and assesses whether the ligand induces changes in the protein's quaternary structure. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Probes changes in the solvent accessibility and dynamics of a protein upon ligand binding. | Can map the binding site and allosteric effects of a compound on its target protein. |
By integrating data from these techniques, researchers can build a comprehensive understanding of the molecular interactions driving biological activity, facilitating the design of more potent and selective next-generation compounds.
Multi-Omics Approaches to Understand System-Level Impacts of Pyrimidine Scaffolds (Conceptual)
The biological effects of a compound are rarely limited to its primary target. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules (e.g., genes, proteins, metabolites), can provide a system-level view of a drug's impact on a cell or organism. A conceptual framework for applying multi-omics to study pyrimidine scaffolds like this compound could reveal novel mechanisms of action, identify biomarkers for efficacy, and uncover potential off-target effects.
A conceptual multi-omics workflow could involve:
Treating cells or model organisms with a derivative of this compound.
Performing multi-omics analysis :
Genomics/Transcriptomics (RNA-Seq) : To identify changes in gene expression.
Proteomics : To quantify changes in protein levels and post-translational modifications.
Metabolomics : To measure changes in the levels of endogenous metabolites.
Integrating the data : Using bioinformatics and machine learning to analyze the integrated datasets and identify perturbed biological pathways and networks.
This approach could provide valuable insights into the broader biological consequences of engaging a target with a pyrimidine-based compound, potentially identifying new therapeutic opportunities or predicting adverse effects.
Exploration of New Catalytic Transformations Involving this compound
The chemical reactivity of this compound itself can be a starting point for innovation. Exploring new catalytic transformations that directly modify the compound can lead to the rapid generation of novel and diverse molecular architectures.
Future research should investigate:
Direct C-H Functionalization : Transition-metal-catalyzed C-H functionalization is a powerful tool for directly converting C-H bonds into new C-C or C-heteroatom bonds. Applying these methods to the pyrimidine ring of this compound could provide efficient access to a wide range of substituted analogues that would be difficult to synthesize by other means.
Skeletal Editing : Emerging "skeletal editing" techniques allow for the insertion or deletion of atoms within a heterocyclic ring. For example, methods have been developed to convert pyrimidines into pyrazoles. Applying such strategies to this compound could generate fundamentally new heterocyclic scaffolds.
Deconstruction-Reconstruction Strategies : These approaches involve chemically breaking down the pyrimidine ring into a simpler intermediate, which can then be used in various reactions to build new heterocyclic systems. This could dramatically expand the diversity of compounds accessible from a pyrimidine starting material.
By pushing the boundaries of synthetic organic chemistry, these exploratory reactions can uncover novel chemical space and provide access to the next generation of pyrimidine-based compounds.
Q & A
Q. How do solvent polarity and proticity affect the stability of this compound during storage?
- Methodological Answer : Aprotic solvents (e.g., DMF or THF) enhance stability by reducing hydrolysis. In protic solvents (e.g., methanol), the compound degrades 3–5 times faster due to nucleophilic attack on the fluorinated ring. Long-term storage recommendations include desiccation at -20°C under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
